BenchChemオンラインストアへようこそ!

(R)-CE3F4

Epac1 inhibition cAMP signaling GEF activity

Choose (R)-CE3F4—the pure, high-potency R-enantiomer (≥98%)—for definitive Epac1 inhibition. Unlike racemic CE3F4 or the (S)-enantiomer, (R)-CE3F4 delivers ~2.5-fold greater potency (IC50 4.2 µM vs. 10.7 µM) and a strict 10-fold Epac1/Epac2 selectivity without affecting PKA. This ensures reproducible, isoform-specific results in cardiovascular, inflammatory, and metabolic models. For systemic administration, lipid nanocapsule formulation extends plasma half-life from ~40 min to 6 h. Do not substitute with racemic material—secure the validated (R)-enantiomer for publication-ready, unambiguous data.

Molecular Formula C11H10Br2FNO
Molecular Weight 351.01 g/mol
CAS No. 143703-25-7
Cat. No. B1668771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CE3F4
CAS143703-25-7
SynonymsCE3F4;  CE-3-F-4;  CE 3 F 4;  CE-3F4;  CE 3F4; 
Molecular FormulaC11H10Br2FNO
Molecular Weight351.01 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
InChIInChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3
InChIKeyZZLQPWXVZCPUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-CE3F4 (CAS 143703-25-7): A Chiral-Selective Epac1 Inhibitor for cAMP Signaling Research


(R)-CE3F4 is the (R)-enantiomer of the tetrahydroquinoline analog CE3F4, characterized as a non-competitive inhibitor of Exchange Protein directly Activated by cAMP isoform 1 (Epac1) . It acts as a non-cyclic nucleotide cAMP antagonist that selectively blocks Epac1-mediated guanine nucleotide exchange factor (GEF) activity toward Rap1, without affecting Protein Kinase A (PKA) holoenzyme activity . The compound's molecular weight is 351.01 g/mol with the molecular formula C11H10Br2FNO, and it is typically supplied at ≥98% purity for research use . (R)-CE3F4 demonstrates significantly enhanced potency compared to its racemic mixture and (S)-enantiomer, establishing it as the preferred chiral form for Epac1-targeted investigations in cardiovascular, inflammatory, and metabolic disease models .

Why Substituting (R)-CE3F4 with Racemic CE3F4 or (S)-CE3F4 Compromises Epac1 Research Outcomes


Direct substitution of (R)-CE3F4 with racemic CE3F4 or its (S)-enantiomer is scientifically invalid due to profound differences in potency and selectivity that directly impact experimental interpretability. Racemic CE3F4 is a mixture containing the less active (S)-enantiomer, which inherently dilutes the Epac1 inhibitory activity and reduces assay sensitivity . The (S)-enantiomer alone exhibits approximately 10-fold lower efficiency in inhibiting Epac1 GEF activity compared to (R)-CE3F4 . Furthermore, only the resolved (R)-enantiomer provides the defined 10-fold selectivity window between Epac1 and Epac2, a critical parameter for isoform-specific studies . Using racemic material introduces variable and undefined selectivity profiles, leading to ambiguous pharmacological outcomes and irreproducible results in cAMP signaling experiments.

(R)-CE3F4 Quantitative Differentiation Guide: Direct Comparative Evidence Against Closest Analogs


Epac1 Inhibitory Potency: (R)-CE3F4 Demonstrates 2.5-fold Higher Potency than Racemic CE3F4

(R)-CE3F4 exhibits superior inhibitory potency against Epac1 compared to the racemic mixture. In a direct head-to-head comparison within the same study, (R)-CE3F4 inhibited Epac1 GEF activity with an IC50 of 4.2 μM, whereas racemic CE3F4 showed an IC50 of 10.7 μM . This represents a 2.5-fold increase in potency for the resolved enantiomer. The difference is attributed to the presence of the less active (S)-enantiomer in the racemic mixture, which reduces overall inhibitory efficiency .

Epac1 inhibition cAMP signaling GEF activity

Chiral Selectivity: (R)-CE3F4 is 10-Fold More Efficient than (S)-CE3F4 in Epac1 Inhibition

The chiral configuration of CE3F4 profoundly impacts its biological activity. (R)-CE3F4 inhibits the GEF activity of Epac1 with 10-fold greater efficiency than its (S)-enantiomer . Specifically, while (R)-CE3F4 exhibits an IC50 of 4.2 μM, (S)-CE3F4 demonstrates significantly weaker activity with an IC50 of 56 μM . This stereospecificity indicates that the (R)-configuration is essential for optimal interaction with the Epac1 catalytic domain .

Enantiomer selectivity chiral pharmacology Epac1

Isoform Selectivity: (R)-CE3F4 Exhibits 10-Fold Selectivity for Epac1 over Epac2

(R)-CE3F4 displays a defined isoform selectivity profile, preferentially inhibiting Epac1 over Epac2. It demonstrates 10-fold selectivity for Epac1 (IC50 = 4.2 μM) compared to Epac2(B) (IC50 = 44 μM) . This selectivity window is a key differentiation from alternative Epac inhibitors that may lack isoform specificity, enabling researchers to dissect the distinct contributions of Epac1 versus Epac2 in cAMP-dependent pathways .

Isoform selectivity Epac2 cAMP signaling

In Vivo Stability Enhancement via Formulation: Lipid Nanocapsules Extend (R)-CE3F4 Apparent Half-Life from ~40 Minutes to 6 Hours

While (R)-CE3F4 is susceptible to enzymatic hydrolysis in plasma, this limitation can be mitigated through advanced formulation strategies. Encapsulation in lipid nanocapsules significantly enhances in vitro stability, increasing the apparent half-life of (R)-CE3F4 from approximately 40 minutes to 6 hours . This represents a 9-fold improvement in plasma stability. The same study also demonstrated that nanocarrier formulation considerably increases the drug's apparent solubility in aqueous media, addressing its inherent poor aqueous solubility .

Pharmacokinetics Lipid nanocapsules Drug formulation

Recommended Research Applications for (R)-CE3F4 Based on Differential Evidence


Isoform-Selective Dissection of cAMP Signaling: Distinguishing Epac1 vs. Epac2 vs. PKA Functions

(R)-CE3F4 is the preferred tool for experiments requiring unambiguous separation of Epac1-mediated effects from those of Epac2 or PKA. Its 10-fold selectivity for Epac1 over Epac2 and demonstrated lack of effect on PKA holoenzyme activity enable researchers to confidently attribute observed phenotypes to Epac1 inhibition. This is in contrast to racemic CE3F4, where undefined enantiomeric ratios introduce variability in isoform selectivity.

Cardiovascular Disease Models: Investigating Epac1 in Cardiac Hypertrophy and Arrhythmia

Given its potent inhibition of Epac1 GEF activity and established in vivo efficacy in reducing hypertrophic signaling and controlling arrhythmia in preclinical models , (R)-CE3F4 is suited for cardiovascular studies. The compound's enhanced potency compared to racemic CE3F4 allows for lower dosing regimens, potentially reducing off-target effects in sensitive cardiac tissue assays.

In Vivo Pharmacological Studies with Nanocarrier Formulations: Enabling Sustained Epac1 Inhibition

For studies requiring systemic administration, particularly in mouse models, the use of (R)-CE3F4 formulated in lipid nanocapsules is essential. This approach overcomes the compound's inherent poor aqueous solubility and plasma instability, extending its apparent half-life from ~40 minutes to 6 hours . Procurement of the pure (R)-enantiomer is critical for these formulation studies to ensure consistent loading and release kinetics.

Cellular Rap1 Activation Assays: Measuring Epac1 GEF Activity in Intact Cells

(R)-CE3F4 effectively blocks Epac1-induced Rap1 activation in living cultured cells, as demonstrated in HEK293 cells . The higher potency (IC50 of 4.2 μM) of (R)-CE3F4 compared to the racemate (IC50 of 10.7 μM) translates to a lower effective concentration in cellular assays, minimizing solvent (e.g., DMSO) cytotoxicity and improving assay windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-CE3F4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.